molecular formula C18H16Cl2N2O2 B12126341 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B12126341
M. Wt: 363.2 g/mol
InChI Key: FGWIDMNVRDGNQG-UHFFFAOYSA-N
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Description

The compound N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide (hereafter referred to as the "target compound") is a synthetic acetamide derivative featuring a 5-chloroindole core linked via an ethyl group to an acetamide moiety substituted with a 4-chlorophenoxy group. While explicit data on its synthesis or biological activity is absent in the provided evidence, its structural analogs and related compounds (e.g., indole- and acetamide-based derivatives) have been extensively studied for anticancer, antibacterial, and enzyme-inhibitory properties .

Key structural attributes include:

  • Acetamide linker: The ethyl-acetamide bridge facilitates structural flexibility, enabling interactions with diverse biological targets .
  • 4-Chlorophenoxy group: This substituent may influence solubility, metabolic stability, and target selectivity .

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-1-4-15(5-2-13)24-11-18(23)21-8-7-12-10-22-17-6-3-14(20)9-16(12)17/h1-6,9-10,22H,7-8,11H2,(H,21,23)

InChI Key

FGWIDMNVRDGNQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves the reaction between 5-chloroindole and 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural motifs with several indole- and acetamide-based derivatives. A comparative analysis is provided below:

Compound Name Core Structure Key Substituents Biological Activity References
Target Compound 5-Chloroindole + ethyl-acetamide 4-Chlorophenoxy Not explicitly reported (inference: potential anticancer/antibacterial)
10j () 5-Methoxyindole + acetamide 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl Anticancer (Bcl-2/Mcl-1 inhibition)
10m () 5-Methoxyindole + acetamide Pyridin-2-yl Moderate cytotoxicity
7o () 1,3,4-Oxadiazole + acetamide 4-Chlorophenoxy, 3,4-dimethylphenyl Antibacterial (vs. S. typhi, S. aureus)
Compound 5 () Indole + acetamide 4-Chlorophenoxy, 1H-indole-2-carboxamide Structural analysis only (X-ray crystallography)
Compound 30 () Piperidine + acetamide 4-Chlorophenoxy, acetylpiperidinyl 17β-HSD inhibition

Key Observations :

  • Indole vs. Oxadiazole Cores: Indole derivatives (e.g., 10j, 10m) exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, while oxadiazole analogs (e.g., 7o) show potent antibacterial effects .
  • Substituent Effects: The 4-chlorophenoxy group (shared with 7o and Compound 5) enhances antibacterial activity in oxadiazoles but may confer different target affinities in indole derivatives .

Key Observations :

  • Low Yields : Many analogs (e.g., 10j, 25) exhibit low yields (6–19%), likely due to steric hindrance from bulky substituents .
  • Purification Methods : Flash chromatography () and HPLC () are common for isolating acetamide derivatives .

Pharmacological and Biochemical Profiles

Anticancer Activity
  • 10j : IC₅₀ = 0.8 µM against MCF-7 cells (Bcl-2/Mcl-1 inhibition) .
  • 10m : Moderate activity (IC₅₀ = 5.2 µM) linked to pyridin-2-yl substitution .
Antibacterial Activity
  • 7o : MIC = 1.56 µg/mL against S. typhi, surpassing ciprofloxacin .
Enzyme Inhibition
  • Compound 30 : IC₅₀ = 12 nM for 17β-HSD, critical in steroid metabolism .

Inference for Target Compound: The 4-chlorophenoxy group (as in 7o) may enhance antibacterial efficacy, while the indole core (as in 10j) could drive anticancer activity.

Tables and Data Sources :

  • Structural comparisons derived from .
  • Synthesis protocols referenced from .
  • Pharmacological data sourced from .

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